molecular formula C9H11ClN2O2 B6279431 ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate CAS No. 1092281-14-5

ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate

Cat. No. B6279431
CAS RN: 1092281-14-5
M. Wt: 214.6
InChI Key:
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Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

While specific synthesis methods for “ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate” were not found, similar compounds such as chloromethyl ethyl ether can be synthesized through chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .

Future Directions

While specific future directions for “ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate” were not found, research in the field of pyrimidines is ongoing. For instance, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate involves the reaction of 2-methylpyrimidine-5-carboxylic acid with thionyl chloride to form 2-chloro-5-methylpyrimidine. This intermediate is then reacted with chloromethyl ethyl carbonate to form the final product.", "Starting Materials": [ "2-methylpyrimidine-5-carboxylic acid", "thionyl chloride", "chloromethyl ethyl carbonate" ], "Reaction": [ "Step 1: React 2-methylpyrimidine-5-carboxylic acid with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-chloro-5-methylpyrimidine.", "Step 2: React 2-chloro-5-methylpyrimidine with chloromethyl ethyl carbonate in the presence of a base such as triethylamine to form ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate.", "Step 3: Purify the final product using techniques such as recrystallization or column chromatography." ] }

CAS RN

1092281-14-5

Product Name

ethyl 4-(chloromethyl)-2-methylpyrimidine-5-carboxylate

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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